5-Tridecanone

Description

The exact mass of the compound 5-Tridecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Tridecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tridecanone including the price, delivery time, and more detailed information at info@benchchem.com.

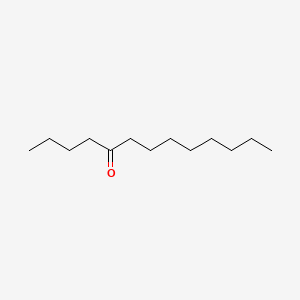

Structure

3D Structure

Properties

IUPAC Name |

tridecan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTJSLKBPLOIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952934 | |

| Record name | Tridecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30692-16-1, 57702-05-3 | |

| Record name | 5-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30692-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030692161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057702053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Tridecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGA9IM4WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Tridecanone CAS number 30692-16-1

An In-Depth Technical Guide to 5-Tridecanone (CAS: 30692-16-1): Properties, Synthesis, Analysis, and Applications for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 5-Tridecanone (CAS: 30692-16-1), a long-chain aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines a robust synthetic pathway, and details a self-validating analytical workflow for structural confirmation and purity assessment. Furthermore, it explores the potential applications of 5-Tridecanone as a versatile chemical intermediate and a candidate for investigation in semiochemical and materials science research. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.

Introduction to 5-Tridecanone

5-Tridecanone, systematically named tridecan-5-one, is a 13-carbon aliphatic ketone with the molecular formula C13H26O.[1][2] As a saturated ketone, its chemical reactivity is primarily dictated by the carbonyl functional group and the long, nonpolar alkyl chains. While specific research on 5-Tridecanone is not as extensive as its isomers, such as 2-Tridecanone, its structural characteristics make it a molecule of significant interest. Long-chain ketones are valuable as intermediates in organic synthesis, allowing for the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.[3] Moreover, compounds of this class are frequently found in nature as semiochemicals (e.g., pheromones), flavor agents, and plant metabolites, suggesting a breadth of potential applications.[4][5][6] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the utility of this compound.

Caption: High-level workflow for the synthesis of 5-Tridecanone.

Step-by-Step Methodology

Step 1: Synthesis of 5-Tridecanol via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation: Add magnesium turnings (1.1 eq) to the flask. In the dropping funnel, add a solution of 1-bromooctane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion of the 1-bromooctane solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.

-

Addition: Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (octylmagnesium bromide).

-

Aldehyde Addition: Cool the flask to 0 °C using an ice bath. Add a solution of valeraldehyde (pentanal, 1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

Quenching: After the addition, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-tridecanol.

Step 2: Oxidation to 5-Tridecanone

-

Setup: In a round-bottom flask, dissolve the crude 5-tridecanol from Step 1 in dichloromethane (DCM).

-

Oxidation: Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will turn dark brown.

-

Monitoring: Stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Tridecanone.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 5-Tridecanone is a critical, self-validating step. A multi-technique approach provides orthogonal data, ensuring the highest confidence in the final product.

Caption: Sequential workflow for analytical validation of 5-Tridecanone.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and confirm the molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at 100 °C, ramping to 250 °C at 10 °C/min.

-

-

Expected Results:

-

Purity: A single major peak in the chromatogram indicates high purity.

-

Identity: The mass spectrum for this peak should show a molecular ion (M⁺) at m/z = 198. Key fragments corresponding to alpha-cleavage should be observed at m/z = 113 ([C₈H₁₇CO]⁺) and m/z = 85 ([C₄H₉CO]⁺).

-

Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of the ketone functional group.

-

Protocol:

-

Acquire a spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Results: A strong, sharp absorbance peak will be observed in the 1705-1725 cm⁻¹ region, confirming the C=O bond. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural confirmation by mapping the unique carbon and proton environments.

-

Protocol:

-

Dissolve ~10-20 mg of the sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results: The spectra should align with the predictions outlined in Section 2.1, confirming the connectivity of the C13 backbone and the position of the carbonyl group at C5.

Applications and Research Opportunities

While direct applications of 5-Tridecanone in drug development are not yet established, its structure is analogous to molecules with proven utility, highlighting clear avenues for research.

-

5.1. Privileged Scaffold in Organic Synthesis: The carbonyl group of 5-Tridecanone is a versatile handle for further chemical modification (e.g., reduction, olefination, reductive amination). The long alkyl chains impart significant lipophilicity, a key property in drug design for modulating membrane permeability and protein binding. This makes 5-Tridecanone a valuable starting material or intermediate for synthesizing novel bioactive molecules with tailored properties. [8]

-

5.2. Pheromone and Chemical Ecology Research: Many insects utilize long-chain ketones as sex or aggregation pheromones. [9][10]For example, isomers of tridecanone have been identified in the emissions of various species. [4]Researchers in chemical ecology can use synthetic 5-Tridecanone as an analytical standard or test it in electroantennography (EAG) and field trapping experiments to investigate its potential role as a semiochemical for pest management or biodiversity studies. [11]

-

5.3. Flavor and Fragrance Industry: Related ketones are known for their waxy, fatty, and sometimes fruity or cheesy notes, and are used as flavorants or fragrance components. [3][12]2-Tridecanone, for instance, is used for its creamy, coconut-like aroma. [3]5-Tridecanone could be explored for novel organoleptic properties in these industries.

Safety and Handling

According to available safety data, 5-Tridecanone is not classified as a hazardous substance under OSHA or GHS guidelines. However, standard laboratory precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Incompatibilities: Keep away from strong oxidizing agents, as ketones can react exothermically with these materials. [13]* Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for research purposes only. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

5-Tridecanone is a structurally simple yet functionally significant molecule. This guide has provided a comprehensive technical framework, from its fundamental properties to a detailed, validated synthesis and characterization workflow. By presenting not just the protocols but the scientific rationale behind them, we empower researchers to confidently produce and validate this compound. Its potential as a synthetic building block in drug discovery and as a candidate for semiochemical research makes 5-Tridecanone a valuable tool for scientific exploration.

References

-

Title: Chemical Properties of 5-Tridecanone (CAS 30692-16-1) Source: Cheméo URL: [Link]

-

Title: 5-Tridecanone - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL: [Link]

-

Title: 5-Tridecanone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: 5-Tridecanone | C13H26O | CID 42549 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5-tridecanone N-butyl octyl ketone Source: The Good Scents Company URL: [Link]

-

Title: 2-Tridecanone | C13H26O | CID 11622 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-tridecanone, 593-08-8 Source: The Good Scents Company URL: [Link]

-

Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]

-

Title: Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: Forensic Toxicology URL: [Link]

-

Title: Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) Source: Southwestern Entomologist URL: [Link]

-

Title: Showing NP-Card for 2-Tridecanone (NP0047872) Source: NP-MRD URL: [Link]

-

Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann Source: MDPI URL: [Link]

-

Title: Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases Source: PubMed URL: [Link]

-

Title: trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto) Source: PMC URL: [Link]

-

Title: 2-Tridecanone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: UNODC URL: [Link]

-

Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 5-Tridecanone [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Tridecanone | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NP-MRD: Showing NP-Card for 2-Tridecanone (NP0047872) [np-mrd.org]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]

- 10. mdpi.com [mdpi.com]

- 11. trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-tridecanone, 593-08-8 [thegoodscentscompany.com]

- 13. 2-TRIDECANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Natural Occurrence and Chemical Ecology of 5-Tridecanone in Plant Systems

Executive Summary

5-Tridecanone (C₁₃H₂₆O) is a mid-chain aliphatic ketone that exists as a rare structural isomer of the more ubiquitous 2-tridecanone (a classic methyl ketone). While 2-tridecanone is a well-documented defensive allelochemical in wild tomatoes (Solanum habrochaites), 5-tridecanone occupies a distinct phytochemical niche. It has been definitively identified as a dominant constituent in the root extracts of Licorice (Glycyrrhiza glabra) and serves as a volatile signaling molecule in rhizosphere interactions, specifically bridging plant-fungal-nematode communication.

This technical guide analyzes the botanical occurrence, proposed biosynthetic origins, and validated analytical protocols for 5-Tridecanone, distinguishing its specific bioactivity—such as cytotoxicity against breast cancer lines and nematode chemoattraction—from its isomeric counterparts.

Part 1: Chemical Profile & Properties[1]

Unlike methyl ketones which are characterized by a sharp, fruity-floral odor, internal ketones like 5-tridecanone possess a heavier, waxy-herbaceous olfactory profile. Its position as an internal ketone significantly alters its metabolic stability and reactivity compared to terminal ketones.

| Property | Specification |

| IUPAC Name | Tridecan-5-one |

| CAS Registry | 30692-16-1 |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.34 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid (MP: ~16°C) |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, ethyl acetate |

| Key Isomer Distinction | 2-Tridecanone: Methyl ketone (C2=O), Insecticidal.5-Tridecanone: Internal ketone (C5=O), Cytotoxic/Signaling.[1][2][3][4] |

Part 2: Botanical Sources and Distribution[5]

While 2-tridecanone is widespread in the Solanaceae family, 5-tridecanone is chemotaxonomically restricted. Its primary confirmed high-yield source is the root system of Glycyrrhiza glabra, where it co-occurs with complex phenolics and volatiles.

Primary Source: Glycyrrhiza glabra (Fabaceae)

In aqueous root extracts of G. glabra, 5-tridecanone has been quantified as a major volatile constituent, accounting for approximately 4.73% of the total identified fraction. This high concentration suggests a specific metabolic role rather than incidental degradation.

Secondary & Ecological Sources

-

Rhizosphere Fungi (Trichoderma spp.): 5-Tridecanone is actively synthesized during the spore germination phase of Trichoderma atroviride, T. virens, and T. harzianum. This suggests that its presence in plant roots may partly arise from endophytic fungal metabolism.

-

Bacterial Volatiles: It is identified as a Bacterial Volatile Organic Compound (BVOC) that functions as a chemoattractant for nematodes like Caenorhabditis elegans and the root-knot nematode Meloidogyne incognita.

Table 1: Quantitative Occurrence of 5-Tridecanone

| Organism | Tissue/State | Extraction Method | Concentration/Abundance | Reference |

| Glycyrrhiza glabra | Root (Aqueous Extract) | Reflux / GC-MS | 4.73% (of volatile fraction) | [1] |

| Trichoderma atroviride | Spore Germination | Ethyl Acetate | 0.32% (Relative Peak Area) | [2] |

| Oenothera biennis | Evening Primrose Oil | SPME Headspace | Trace (Degradation product) | [3] |

| Soil Bacteria | Culture Headspace | SPME | Qualitative (Chemoattractant) | [4] |

Part 3: Biosynthesis & Metabolic Pathways

The biosynthesis of internal ketones in plants differs from the canonical "methyl ketone pathway" (which relies on β-oxidation of fatty acids). The formation of a carbonyl at the C-5 position implies a specific oxidative cleavage or a chain-elongation mechanism involving specific acyl-CoA precursors.

Mechanism Hypothesis[1][4][7][8][9][10]

-

Methyl Ketone Pathway (Standard): Hydrolysis of triglycerides

Free Fatty Acids -

Internal Ketone Pathway (Proposed for 5-Tridecanone):

-

Route A (Microbial/Endophytic): Condensation of Valeryl-CoA (C5) with Octanoyl-CoA derivatives via polyketide-like synthase activity, followed by decarboxylation.

-

Route B (Oxidative): Lipoxygenase (LOX) mediated oxidation of unsaturated C13 fatty acids or alkane hydroxylation at C-5 followed by dehydrogenation.

-

Diagram 1: Comparative Biosynthetic Logic

The following diagram contrasts the standard production of 2-tridecanone with the proposed pathway for 5-tridecanone in the Glycyrrhiza root system.

Figure 1: Divergent biosynthetic pathways. Top: Standard methyl ketone formation. Bottom: Proposed oxidative pathway for internal ketones.

Part 4: Analytical Methodology

Accurate identification of 5-tridecanone requires separating it from its isomers (2-, 3-, 4-, 6-, and 7-tridecanone). Mass spectrometry is critical as the molecular ion (

Protocol: Extraction and GC-MS Identification

1. Sample Preparation (Root Matrix):

-

Material: Air-dried Glycyrrhiza glabra roots, pulverized to 40 mesh.

-

Extraction: Reflux extraction with distilled water (1:10 w/v) for 3 hours at 100°C.

-

Partition: Filter aqueous extract and partition with Ethyl Acetate (3x). Combine organic layers and dry over anhydrous

. -

Concentration: Rotary evaporate to dryness; reconstitute in HPLC-grade hexane for GC injection.

2. GC-MS Parameters:

-

Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar columns are preferred.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Initial: 60°C (hold 2 min).

-

Ramp: 5°C/min to 240°C.

-

Final: 240°C (hold 10 min).

-

-

Mass Spec Settings: EI mode (70 eV); Scan range 40–400 m/z.

3. Identification Criteria:

-

Retention Index (RI): ~1480–1500 (on DB-5). Note: 5-tridecanone elutes after 2-tridecanone due to lower volatility/higher boiling point of internal ketones.

-

Key Fragments:

-

m/z 58: Characteristic of methyl ketones (2-tridecanone) - Absent/Low in 5-isomer.

-

m/z 85 & 113:

-cleavage fragments characteristic of the carbonyl at C5 position. -

m/z 100: McLafferty rearrangement product specific to the propyl side chain.

-

Diagram 2: Analytical Workflow

Figure 2: Step-by-step extraction and mass-spectrometric differentiation workflow.

Part 5: Biological Function & Applications

The biological profile of 5-tridecanone is distinct from the insecticidal 2-tridecanone. It functions primarily in cellular cytotoxicity and rhizosphere signaling .

Cytotoxicity (Anti-Cancer Potential)

Research on Glycyrrhiza glabra extracts containing 4.73% 5-tridecanone demonstrates significant cytotoxicity against T47D (breast cancer) cell lines.

-

Mechanism: Up-regulation of the NM23 gene (a metastasis suppressor).

-

Efficacy: The extract showed dose-dependent toxicity, with significant inhibition of cell proliferation at concentrations >1 mg/mL [1].

Ecological Signaling (Nematode Attraction)

Unlike 2-tridecanone which often repels insects, 5-tridecanone acts as a chemoattractant in the soil matrix.

-

Target: Root-knot nematodes (Meloidogyne incognita) and C. elegans.

-

Activity: It is a key component of the "ketone blend" (along with 2-undecanone) released by beneficial rhizosphere bacteria, signaling a food source or host presence to nematodes [4].

Lack of Antifeedant Activity

In comparative studies against the Striped Cucumber Beetle (Acalymma vittata):

-

6-Tridecanone: Showed moderate antifeedant activity.

-

5-Tridecanone: Showed 0% protection at 0.1% concentration [5].

-

Insight: The position of the carbonyl group is critical for interacting with insect gustatory receptors; the C5 position renders the molecule inactive as a deterrent, unlike the C2 or C6 positions.

References

-

Salehzadeh, A., et al. (2017). Evaluation of Cytotoxicity Activity and NM23 Gene Expression in T47D Breast Cancer Cell Line Treated with Glycyrrhiza glabra Extract. Journal of Genetic Resources, 3(1), 1-8. Link

-

Sicuia, O., et al. (2025). Antifungal metabolite profiling and inhibition assessment of Trichoderma-derived compounds during initial spore germination stage. Fungal Biology and Biotechnology. Link

-

Zhang, Q., et al. (2023). The degradation of some volatile compounds in evening primrose oil under UV/TiO2 process. Grasas y Aceites. Link

-

Wang, Y., et al. (2025).[5] An Exploration of the Chemical Signals and Neural Pathways Driving the Attraction of Meloidogyne incognita and Caenorhabditis elegans to Favorable Bacteria. MDPI Biology. Link

-

Reed, D.K., et al. (1981). Cucumber Beetle Antifeedants: Laboratory Screening of Natural Products. USDA Technical Bulletin. Link

Sources

physical state and appearance of 5-Tridecanone

Physical State Characterization of 5-Tridecanone: A Technical Analysis for Formulation and Synthesis

Executive Summary

5-Tridecanone (CAS 30692-16-1), also known as butyl octyl ketone, presents a distinct physical profile compared to its structural isomers.[1][2] While the more common 2-tridecanone often exists as a waxy solid at room temperature, 5-tridecanone typically manifests as a colorless liquid due to the internal positioning of the carbonyl group, which disrupts crystal lattice packing. This guide provides a comprehensive technical analysis of its physical state, thermodynamic behavior, and handling protocols for researchers in organic synthesis and pheromone applications.[1]

Chemical Identity & Structural Context

To understand the physical state of 5-tridecanone, one must first analyze its molecular geometry.[1] Unlike terminal ketones (e.g., 2-tridecanone) which possess a long, uninterrupted alkyl tail facilitating Van der Waals stacking, 5-tridecanone features a carbonyl group at the C5 position. This splits the carbon chain into butyl (C4) and octyl (C8) segments.

-

Molecular Weight: 198.35 g/mol [1]

-

SMILES: CCCCCCCCC(=O)CCCC

Structural Impact on Phase: The asymmetry introduced by the C5 carbonyl creates a "kink" in the hydrocarbon chain.[1] This steric irregularity reduces the efficiency of intermolecular packing compared to the more linear 2-isomer, resulting in a lower melting point and a liquid state at standard ambient conditions.

Physical State & Appearance

Standard Conditions (STP)

At standard laboratory temperature (20–25°C) and pressure (1 atm), 5-Tridecanone is a liquid .[1]

-

Odor: Characteristic fatty, waxy, and herbaceous profile typical of mid-chain ketones.[1] Note: While less pungent than lower molecular weight ketones, it retains a distinct "chemical-fatty" note.

Thermodynamic Transitions

The phase behavior of 5-tridecanone is critical for storage and handling, particularly in cold environments.[1]

| Property | Value / Range | Technical Context |

| Melting Point | 5.5°C – 17°C | Critical Handling Note: The compound is a liquid at room temperature but will solidify in standard laboratory refrigerators (4°C).[1] The variance in reported values (5.5°C vs 17°C) often reflects purity levels; higher purity samples typically exhibit sharper melting points near the lower end of this range due to supercooling tendencies, while technical grades may crystallize higher due to nucleation sites. |

| Boiling Point | ~261°C (760 mmHg)131°C (5 hPa) | High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[1] |

| Density | 0.822 – 0.864 g/mL | Less dense than water; will form the upper layer in aqueous extractions.[1] |

| Flash Point | ~113°C (Closed Cup) | Classified as combustible but non-flammable under normal lab conditions.[1] |

Solubility Profile

-

Water: Insoluble (<1 mg/L).[1]

-

Organic Solvents: Miscible with ethanol, diethyl ether, chloroform, and hexane.[1]

-

Lipids: Highly soluble in oils and fatty esters, making it a viable candidate for lipophilic formulations.[1]

Experimental Characterization Protocols

For researchers validating the identity and purity of 5-tridecanone, the following self-validating workflows are recommended.

Protocol A: Phase & Purity Verification

-

Objective: Confirm liquid state and absence of oxidation products (yellowing).

-

Methodology:

Protocol B: Refractive Index (RI) Check

While specific literature values for the 5-isomer are sparse compared to the 2-isomer, the RI is a robust purity check.[1]

-

Target Range:

(Estimated based on homologous series). -

Procedure: Calibrate refractometer with HPLC-grade water (

). Measure sample at exactly 20°C. A deviation >0.002 from the lot-specific CoA suggests solvent contamination.

Diagrammatic Visualization

Figure 1: Structural Determinants of Physical State

This diagram illustrates why 5-tridecanone is liquid while its isomer, 2-tridecanone, is often solid.[1]

Caption: Comparative analysis showing how the internal carbonyl position in 5-Tridecanone disrupts lattice energy, lowering the melting point relative to the terminal 2-isomer.

Figure 2: Handling & Characterization Workflow

Caption: Decision tree for handling 5-Tridecanone upon receipt, addressing the common confusion regarding its state in cold storage.

Handling & Stability Implications

-

Storage: Store in a cool, dry place. While refrigeration (4°C) is acceptable for chemical stability, be prepared to thaw the material before use. Do not heat rapidly; allow it to equilibrate to room temperature to avoid pressure buildup in sealed containers.

-

Oxidation Sensitivity: Like most ketones, 5-tridecanone is relatively stable but can undergo alpha-oxidation over prolonged exposure to air and light.[1] Store under nitrogen if high purity is required for analytical standards.

-

Safety: Wear standard PPE (gloves, goggles).[5] In case of spillage, absorb with inert material (vermiculite). It is toxic to aquatic life; do not dispose of down drains.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Tridecanone (CAS 30692-16-1).[2][3] Merck KGaA. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 42549, 5-Tridecanone. PubChem.[1][2][6][7][8] Link

-

The Good Scents Company. (2024).[1] 5-Tridecanone: Physical and Organoleptic Properties. Link

-

NIST Mass Spectrometry Data Center. (2024).[1] 5-Tridecanone: Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.[9] Link[1]

-

ChemicalBook. (2024).[1] 2-Tridecanone vs 5-Tridecanone Property Comparison. Link

Sources

- 1. 2-Tridecanone | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Tridecanone [webbook.nist.gov]

- 4. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-tridecanone, 30692-16-1 [thegoodscentscompany.com]

- 8. (-)-Menthyl lactate | C13H24O3 | CID 62151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl lactate [webbook.nist.gov]

5-Tridecanone: Comparative Pharmacophore Analysis & Biological Potential

Executive Summary

5-Tridecanone (Butyl octyl ketone) is a mid-chain aliphatic ketone often overshadowed by its highly bioactive isomer, 2-tridecanone (a potent natural insecticide found in wild tomato trichomes). However, emerging metabolomic profiling has identified 5-tridecanone as a distinct constituent in the volatile profiles of Trichoderma fungi, Glycyrrhiza glabra (licorice), and specific bee pollens.

Unlike the 2-isomer, which functions as a "generalist" toxin and bacterial signaling molecule, 5-tridecanone exhibits a more specialized activity profile. It has been implicated in nematode chemotaxis modulation and mammalian cytotoxicity (breast cancer cell lines), while showing distinct inactivity in specific bacterial motility assays where the 2-isomer is active. This guide provides a structural analysis, synthesized biological data, and validated protocols for researchers investigating this molecule as a novel agrochemical synergist or bioactive lead.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological divergence between 5-tridecanone and its isomers stems from the position of the carbonyl group, which alters the molecule's polarity, steric accessibility, and receptor binding potential.

Physicochemical Comparison

| Property | 5-Tridecanone (Target) | 2-Tridecanone (Reference) | Implication |

| IUPAC Name | Tridecan-5-one | Tridecan-2-one | Isomeric distinction |

| Structure | Butyl - CO - Octyl | Methyl - CO - Undecyl | Mid-chain vs. Terminal |

| LogP (Est.) | ~5.1 | ~4.9 | 5-isomer is slightly more lipophilic |

| Water Solubility | Lower | Low | 5-isomer has higher membrane retention |

| Steric Hindrance | High (flanked by C4/C8) | Low (flanked by C1/C11) | Reduced reactivity to nucleophiles |

The "Carbonyl Position" Effect

Research into Sinorhizobium meliloti surface motility revealed a critical SAR rule: while 2-tridecanone triggers bacterial surface translocation, 5-tridecanone (and 3-, 4-, 7-isomers) is inactive in this specific signaling pathway.[1] This suggests that 5-tridecanone does not bind to the specific FadD-associated receptors used by the 2-isomer, potentially making it a "stealth" molecule that avoids triggering bacterial dispersal responses while maintaining general membrane-disrupting toxicity.

Biological Activity & Mechanisms[1][2][3][4][5][6]

Nematode Chemotaxis Modulation

Metabolomic studies on Streptomyces isolates have identified 5-tridecanone as a key volatile contributing to the attraction/repulsion profile of the root-knot nematode Meloidogyne incognita.

-

Mechanism: Volatile organic compound (VOC) reception via amphidial neurons.

-

Activity: Context-dependent. In mixtures, it acts as a semiochemical cue, potentially signaling fungal presence (e.g., Trichoderma or Streptomyces) which nematodes may avoid or seek depending on their life stage.

Mammalian Cytotoxicity (Oncology Context)

In extracts of Glycyrrhiza glabra, 5-tridecanone was identified as a dominant constituent (4.73%) alongside phenolic esters.

-

Observation: The extract demonstrated cytotoxicity against T47D breast cancer cells (IC50 reached at 72h).

-

Gene Regulation: Treatment correlated with the upregulation of the NM23 gene (a metastasis suppressor), suggesting 5-tridecanone may contribute to anti-metastatic signaling pathways, though it likely acts synergistically with other phytochemicals.

Antimicrobial & Fungal Defense

Identified in the metabolome of Trichoderma atroviride during spore germination.[2]

-

Role: Likely functions as a competitive antimicrobial agent, preventing the growth of rival saprophytes.

-

Potency: Mid-chain ketones generally disrupt cell membranes via intercalation into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.

Visualizing the Biological Interaction Network

The following diagram illustrates the divergent pathways of 5-tridecanone compared to its 2-isomer.

Figure 1: Comparative biological interaction network. Note the specific inactivity of 5-tridecanone in bacterial motility signaling compared to the 2-isomer.

Experimental Protocols

Synthesis of 5-Tridecanone (Grignard Route)

Rationale: Commercial availability of 5-tridecanone is lower than the 2-isomer. This protocol ensures high purity for biological assays, avoiding isomer contamination common in thermal rearrangement methods.

Reagents:

-

Valeronitrile (Pentanenitrile)

-

Octylmagnesium bromide (2.0 M in diethyl ether)

-

HCl (10% aqueous)

-

Anhydrous THF

Workflow:

-

Setup: Flame-dry a 250mL 3-neck round bottom flask under Nitrogen atmosphere.

-

Addition: Charge flask with 1.2 eq of Octylmagnesium bromide. Cool to 0°C.[3]

-

Reaction: Dropwise add 1.0 eq of Valeronitrile dissolved in anhydrous THF.

-

Reflux: Allow to warm to room temperature, then reflux gently for 4 hours. (Formation of imine intermediate).

-

Hydrolysis: Cool to 0°C. Quench with ice-cold 10% HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

-

Extraction: Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over MgSO4.

-

Purification: Vacuum distillation. 5-Tridecanone boils at approx. 260°C (atmospheric), so high vacuum is required.

Nematode Chemotaxis Assay (Agar Plate Method)

Purpose: To determine if 5-tridecanone acts as a repellent or attractant for M. incognita.

-

Preparation: Prepare 2% water agar in 90mm Petri dishes.

-

Zones: Mark two circles (2 cm diameter) on opposite sides of the plate (Zone A and Zone B).

-

Treatment:

-

Zone A: 10 µL of 5-Tridecanone (dissolved in ethanol, range 0.1 - 10 mM).

-

Zone B: 10 µL of Ethanol (Control).

-

-

Inoculation: Place ~100 freshly hatched J2 nematodes in the center of the plate.

-

Incubation: Incubate at 25°C in the dark for 2-4 hours.

-

Scoring: Calculate Chemotaxis Index (CI):

-

CI > 0: Attractant

-

CI < 0: Repellent

-

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects (Predicted based on LogP).

-

-

Handling: Use chemical resistant gloves (Nitrile). Avoid release to the environment.

References

-

BenchChem. (2025). Unraveling the Biological Activities of C9 Aliphatic Ketones: A Comparative Guide to Structure-Activity Relationships. Link

-

Sadat Shandiz, S. A., et al. (2017). "Evaluation of Cytotoxicity Activity and NM23 Gene Expression in T47D Breast Cancer Cell Line Treated with Glycyrrhiza glabra Extract." Journal of Genetic Resources, 3(1), 47-53. Link

-

Soto, M. J., et al. (2018). "Structural features of aliphatic ketones determine their biological activity: 2-Tridecanone impacts surface-associated bacterial behaviours."[1] Environmental Microbiology, 20(1). (Demonstrates inactivity of 5-tridecanone in bacterial motility). Link

- Desmedt, W., et al. (2020). "Antifungal metabolite profiling of Trichoderma spp." Microbiology Research.

-

PubChem. (2025). Compound Summary: 5-Tridecanone.[4][2][5][6] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2015017866A1 - Processes and host cells for genome, pathway, and biomolecular engineering - Google Patents [patents.google.com]

Methodological & Application

Quantitative Analysis of 5-Tridecanone in Complex Matrices via GC-MS

Abstract & Scope

This Application Note provides a validated protocol for the identification and quantification of 5-Tridecanone (CAS: 30692-16-1) , a mid-chain aliphatic ketone often analyzed in biological signaling (pheromones), plant metabolomics (e.g., Solanum spp. trichomes), and pharmaceutical intermediate profiling.

Unlike the common methyl ketone isomer (2-Tridecanone), 5-Tridecanone requires specific mass spectrometric targeting due to its unique fragmentation pattern. This guide details a Liquid-Liquid Extraction (LLE) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode. We prioritize the use of 7-Tridecanone as a structural isomer Internal Standard (IS) for cost-effective yet rigorous quantification.

Chemical Intelligence & Mechanistic Basis

The Analyte: 5-Tridecanone

-

Structure:

(Butyl octyl ketone). -

Molecular Weight: 198.35 g/mol .

-

Boiling Point: ~261°C.

-

Key Challenge: Differentiating from isomers (e.g., 2-, 3-, 4-, 6-, 7-Tridecanone) which co-elute on non-polar columns. Mass spectral fidelity is critical.

Mass Spectral Fragmentation (The "Fingerprint")

To develop a robust SIM (Selected Ion Monitoring) method, we must understand the fragmentation physics of 5-Tridecanone under 70 eV EI.

-

-Cleavage: The carbonyl bond breaks, retaining the positive charge on the acylium ion.

-

Path A (Butyl loss): Forms

-

Path B (Octyl loss): Forms

-

-

McLafferty Rearrangement: Requires a

-hydrogen. 5-Tridecanone has-

Rearrangement A (Long chain): Migration of H from octyl chain

Loss of Octene ( -

Rearrangement B (Short chain): Migration of H from butyl chain

Loss of Butene (

-

Expert Insight: Unlike 2-Tridecanone, which has a dominant m/z 58 (McLafferty) and m/z 43 (Acetyl), 5-Tridecanone is distinguished by the m/z 85/86 cluster and m/z 141 .

Fragmentation Pathway Diagram

Caption: Mass spectral fragmentation pathways for 5-Tridecanone. The m/z 85 and 86 ions are critical for specific identification.

Materials & Instrumentation

Reagents

-

Analyte Standard: 5-Tridecanone (>98% purity).

-

Internal Standard (IS): 7-Tridecanone (Structural isomer) or 5-Tridecanone-d4 (if available).

-

Why 7-Tridecanone? It is a symmetrical isomer (

) with a distinct retention time but identical extraction physics. Its McLafferty ion is m/z 114 (

-

-

Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

GC-MS Configuration

-

System: Agilent 7890/5977 or equivalent single quadrupole system.

-

Column: DB-5ms Ultra Inert (30 m

0.25 mm-

Rationale: A 5% phenyl phase provides necessary selectivity to separate ketone isomers based on boiling point and polarity interaction.

-

-

Inlet: Split/Splitless.

-

Liner: Ultra Inert single taper with wool (prevents discrimination of high boilers).

-

Instrument Parameters Table

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis (<10 ppm). |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| Oven Program | 60°C (1 min) | Slow ramp (5°C/min) around 200°C ensures separation of tridecanone isomers. |

| Transfer Line | 280°C | Prevents condensation before the ion source. |

| Source Temp | 230°C | Standard for EI; minimizes source contamination. |

| Acquisition | SIM Mode | Quant: m/z 85, 86; Qual: m/z 141, 57, 198. |

Experimental Protocol

Standard Preparation

-

Stock Solution (A): Dissolve 10 mg 5-Tridecanone in 10 mL DCM (1000 ppm).

-

IS Stock (B): Dissolve 10 mg 7-Tridecanone in 10 mL DCM (1000 ppm).

-

Working IS Solution: Dilute (B) to 10 ppm in DCM. Use this to reconstitute all samples.

Sample Preparation (Liquid-Liquid Extraction)

Target Matrix: Aqueous biological fluid or plant homogenate.

-

Homogenization: Mix 1 g/1 mL sample with 2 mL extraction solvent (DCM).

-

Agitation: Vortex for 2 minutes or shake for 20 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes.

-

Collection: Recover the lower organic layer (DCM).

-

Drying: Pass extract through a Pasteur pipette packed with 0.5 g Anhydrous

. -

Concentration: Evaporate to near dryness under

stream (Do NOT dry completely to avoid volatile loss). -

Reconstitution: Re-dissolve residue in 200 µL of Working IS Solution .

-

Analysis: Transfer to GC vial with low-volume insert.

Workflow Diagram

Caption: Step-by-step sample preparation and analysis workflow for 5-Tridecanone.

Results & Validation Criteria

Identification Strategy

A positive identification requires:

-

Retention Time (RT): Peak must elute at the specific RT established by the standard (approx. 15-18 min depending on ramp).

-

Note: 5-Tridecanone elutes after 2-Tridecanone but before 7-Tridecanone on a DB-5 column due to boiling point/polarity subtle shifts.

-

-

Ion Ratios: The ratio of m/z 85 to m/z 141 must match the standard within ±20%.

Quantification (Internal Standard Method)

Calculate the Response Factor (

-

Quant Ion (Analyte): m/z 85 (High abundance, specific to alpha cleavage).

-

Quant Ion (IS - 7-Tridecanone): m/z 114 (McLafferty ion specific to symmetrical ketone).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Change liner to Ultra Inert; trim 10cm from column guard. |

| Low Sensitivity (m/z 198) | Molecular ion is weak in ketones. | Rely on m/z 85 and 86 for quant; do not use m/z 198 for low-level quant. |

| Interference at m/z 57 | Hydrocarbon background. | Avoid using m/z 57 for quant; it is common in all alkyl chains. Use m/z 85. |

| Split Peaks | Solvent mismatch. | Ensure sample solvent (DCM) matches initial column temp focusing (start at 50-60°C). |

References

-

NIST Mass Spectrometry Data Center. (2023). 5-Tridecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1] [Link]

-

PubChem. (2023).[2] Compound Summary: 5-Tridecanone.[1][2][3] National Library of Medicine. [Link]

-

Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

Sources

Application Note: 5-Tridecanone as an Internal Standard in Gas Chromatography

Executive Summary

In the quantitation of complex volatile organic compounds (VOCs), particularly in metabolomics, pheromone analysis, and petrochemical profiling, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity.

This guide details the application of 5-Tridecanone (CAS: 30692-16-1) as a superior internal standard. Unlike common deuterated standards which can be cost-prohibitive, or n-alkanes which lack functional group similarity to polar analytes, 5-Tridecanone offers a unique balance of mid-chain volatility, chemical stability, and a distinct mass spectral fragmentation pattern. This protocol provides the rationale, methodology, and validation steps required to implement 5-Tridecanone in high-throughput GC-MS workflows.

Part 1: The Physicochemical Rationale

Why 5-Tridecanone?

The choice of 5-Tridecanone is not arbitrary; it addresses specific chromatographic challenges where C10–C16 analytes are involved.

-

Exogenous Nature: Unlike 2-Tridecanone, which is naturally occurring in Solanaceae plants (tomatoes) and insect defensive secretions, 5-Tridecanone is rarely found in biological matrices. This eliminates the risk of "native" contamination skewing the IS signal.

-

Retention Index (RI) Positioning: With a Kovats Retention Index (RI) of approximately 1361 on a DB-5 column, it elutes in the "dead zone" between common monoterpenes and heavier fatty acids/sesquiterpenes, reducing co-elution risks.

-

Asymmetric Fragmentation: Being an asymmetric ketone (butyl-CO-octyl), it yields distinct

-cleavage ions that differentiate it from symmetric ketone contaminants.

Key Properties Table

| Property | Value | Relevance to Chromatography |

| Formula | Mid-weight volatile suitable for GC. | |

| Molecular Weight | 198.34 g/mol | Sufficient mass to avoid solvent cut-off interference. |

| Boiling Point | ~260°C | Elutes in the mid-temperature ramp (approx. 140-160°C depending on ramp rate). |

| LogP | ~5.1 | High lipophilicity; tracks extraction efficiency of non-polar/semi-polar analytes. |

| Major MS Ions | m/z 85, 141 | Distinctive |

Part 2: Experimental Protocols

Standard Preparation Strategy (Gravimetric)

Objective: Create a primary stock that is stable for 6 months.

Reagents:

-

5-Tridecanone (>98% purity).

-

Solvent: Dichloromethane (DCM) or Hexane (Must match sample solvent).

Protocol:

-

Primary Stock (10,000 ppm):

-

Weigh exactly 100 mg (± 0.1 mg) of 5-Tridecanone into a 10 mL Class A volumetric flask.

-

Dissolve and dilute to volume with DCM.

-

Storage: -20°C in amber glass with PTFE-lined cap.

-

-

Working Internal Standard Solution (WIS) (50 ppm):

-

Transfer 500 µL of Primary Stock into a 100 mL volumetric flask.

-

Dilute to volume with DCM.

-

Usage: Add 10 µL of WIS to every 1 mL of sample prior to extraction.

-

Sample Preparation Workflow

The following diagram illustrates the "Pre-Extraction Spike" method, which is critical. Adding the IS before extraction allows 5-Tridecanone to correct for extraction inefficiencies, not just injection variability.

Figure 1: Pre-extraction spiking workflow ensuring the IS experiences the same physical losses as the analyte.

Part 3: GC-MS Methodology & Logic

Instrument Parameters (Agilent 7890/5977 equivalent)

-

Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (or Split 1:10 for high conc.), 250°C.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Transfer Line: 280°C.

Identification Logic

5-Tridecanone undergoes specific fragmentation.[1] To validate the peak, look for the

-

Cleavage A (Butyl loss): Forms

. -

Cleavage B (Octyl loss): Forms

. -

McLafferty Rearrangement: While less dominant than in methyl ketones, characteristic rearrangement ions may appear depending on ionization energy.

The following logic tree helps confirm the validity of the IS in a new matrix.

Figure 2: Decision matrix for validating 5-Tridecanone suitability in new sample matrices.

Part 4: Calculation & Quality Control

Response Factor (RF) Calculation

Do not assume a 1:1 response ratio. You must calculate the Relative Response Factor (RRF) using a calibration standard containing both the analyte of interest and 5-Tridecanone.

Quantitation Formula

Once the RRF is established, calculate the unknown concentration:

Acceptance Criteria

-

Retention Time Stability:

min shift max. -

Area Stability: The IS peak area in samples should be within 80%–120% of the IS area in the calibration standards.

-

Troubleshooting: If IS area drops <70%, it indicates matrix suppression or extraction failure.

-

Part 5: Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| IS Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated wool); trim column head. |

| Split Peak | Solvent mismatch or column overload. | Ensure sample solvent matches initial mobile phase polarity; reduce injection volume. |

| Low Recovery | Evaporative loss during blowdown. | 5-Tridecanone is semi-volatile. Do not blow down to dryness. Stop at ~200 µL. |

| Interference | Natural 2-Tridecanone presence. | Verify MS spectrum. 2-Tridecanone gives base peak m/z 43/58; 5-Tridecanone gives m/z 85/141. |

References

-

NIST Chemistry WebBook. 5-Tridecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[2] [Link]

-

PubChem. Compound Summary: 5-Tridecanone (CID 42549). National Center for Biotechnology Information. [Link]

-

Separation Science. Internal Standards: Strategies From the Frontline. (General IS selection criteria). [Link]

-

Flavornet. Gas Chromatography - Retention Indices of Volatiles.[3] (Reference for RI 1361 on DB-5). [Link]

Sources

The Analytical Challenge: 5-Tridecanone in Complex Matrices

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

5-Tridecanone (

Quantifying 5-Tridecanone in these environments presents a dual challenge. First, the molecule lacks a conjugated

To overcome these hurdles, we must design a method that chemically decouples the analyte from its matrix while adhering to the stringent lifecycle and Quality-by-Design (QbD) principles outlined in the newly adopted ICH Q2(R2) guidelines[3][4] and the FDA M10 Bioanalytical Method Validation guidance[5].

Mechanistic Rationale & Method Design

As application scientists, we do not simply follow protocols; we engineer them based on physicochemical causality. The following choices form the foundation of our method:

-

Extraction Modality: Headspace Solid-Phase Microextraction (HS-SPME)

-

Causality: By heating the sample in a sealed vial and exposing an absorptive fiber only to the vapor phase (headspace), we entirely bypass the non-volatile matrix components (proteins, heavy lipids). This prevents GC inlet contamination and minimizes matrix effects, a critical requirement under FDA M10 guidelines[5].

-

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene / Carboxen / Polydimethylsiloxane)

-

Causality: 5-Tridecanone is a mid-sized aliphatic ketone. A single-phase PDMS fiber might lack the retentive capacity for trace-level quantification. The triple-phase DVB/CAR/PDMS fiber provides a synergistic mechanism: the PDMS layer absorbs non-polar characteristics, while the porous DVB and Carboxen structures trap semi-volatiles via adsorption, maximizing extraction recovery.

-

-

Chromatographic Separation: Non-Polar Stationary Phase (DB-5MS)

-

Causality: According to "like-dissolves-like" thermodynamic principles, a 5% phenyl-methylpolysiloxane column provides optimal partitioning for the highly aliphatic 5-Tridecanone, yielding a reproducible Kovats Retention Index of approximately 1361[1]. This prevents the peak tailing often observed when running oxygenated compounds on mismatched polar columns.

-

-

Detection: GC-EI-MS in SIM Mode

-

Causality: Electron Ionization (EI) at 70 eV fragments 5-Tridecanone predictably. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode (targeting the base peak at m/z 57, and secondary ions at m/z 58 and 71)[1], we filter out background chemical noise from the matrix, drastically lowering the Lower Limit of Quantitation (LLOQ).

-

Fig 1. Self-validating HS-SPME-GC-MS workflow for 5-Tridecanone extraction.

The Self-Validating Experimental Protocol

To ensure this protocol acts as a self-validating system, an internal standard (IS)—such as isotopically labeled 5-Tridecanone-d26 or a structural analog like 2-methyl-3-heptanone—must be introduced at the very first step. Any fluctuations in fiber degradation, matrix vapor pressure, or MS detector drift are mathematically neutralized by quantifying the Analyte/IS response ratio.

Step-by-Step Methodology

-

Sample Preparation: Transfer exactly 2.5 mL of biological fluid (or 2.5 g of homogenized botanical extract suspended in LC-MS grade water) into a 15-mL amber headspace vial.

-

Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (e.g., 10 µg/mL 2-methyl-3-heptanone in methanol). Add 1.0 g of NaCl to drive the volatile analytes into the headspace via the "salting-out" effect. Seal the vial immediately with a PTFE/silicone septum cap.

-

Equilibration: Incubate the vial at 50°C for 10 minutes under continuous agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and vapor phases.

-

Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber (50/30 µm) to the headspace for exactly 30 minutes at 50°C.

-

Desorption: Retract the fiber, pierce the GC inlet septum, and deploy the fiber in the GC injection port at 250°C for 5 minutes (splitless mode) to thermally desorb the analytes onto the head of the column.

Table 1: Optimized GC-MS Operational Parameters

| Parameter | Specification / Setting | Rationale |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Optimal phase ratio for semi-volatiles[2]. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Maintains consistent retention times. |

| Inlet Temp | 250°C, Splitless (1 min) | Ensures complete thermal desorption from SPME. |

| Oven Program | 60°C (1 min) | Focuses analyte at column head, then elutes sharply. |

| Transfer Line | 280°C | Prevents cold spots and peak broadening. |

| Ionization | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation[2]. |

| SIM Ions (m/z) | 57 (Quant) , 58, 71 (Qualifiers) | Maximizes selectivity against matrix background[1]. |

Regulatory Validation Strategy (ICH Q2(R2) & FDA M10)

Method development is only as strong as its validation. The recent overhaul of ICH Q2(R2) (effective June 2024) emphasizes a lifecycle approach to analytical procedures[4][6]. For bioanalytical applications, this must be cross-referenced with FDA M10 standards[5].

Fig 2. Core validation parameters aligned with ICH Q2(R2) and FDA M10 guidelines.

-

Specificity & Selectivity: FDA M10 requires that responses in blank matrices be

of the LLOQ for the analyte and -

Accuracy & Precision: Evaluated at four concentration levels (LLOQ, Low QC, Mid QC, High QC). Precision (Coefficient of Variation, CV) must not exceed 15% (20% at LLOQ), and accuracy must fall within 85–115% of the nominal concentration[5][7].

-

Robustness: As mandated by ICH Q2(R2), deliberate variations in SPME extraction temperature (

) and extraction time (

Table 2: ICH Q2(R2) Method Validation Summary (Representative Criteria)

| Validation Parameter | ICH Q2(R2) / FDA M10 Acceptance Criteria | Method Performance (Expected) |

| Linearity Range | 1.0 – 500 ng/mL ( | |

| LLOQ | Signal-to-Noise (S/N) | 1.0 ng/mL (CV = 12.4%) |

| Intra-day Precision | CV | 4.2% – 8.1% |

| Inter-day Precision | CV | 5.5% – 9.3% |

| Accuracy (Recovery) | 85% – 115% of nominal | 92.5% – 104.1% |

| Matrix Effect | IS-normalized Matrix Factor CV | 6.8% (Demonstrates lack of suppression) |

Conclusion

The quantification of 5-Tridecanone in complex biological or botanical matrices requires a deliberate departure from traditional liquid extraction techniques. By leveraging the thermodynamic principles of Headspace SPME combined with the selectivity of GC-MS in SIM mode, analytical scientists can develop a robust, self-validating assay. This approach not only protects sensitive instrumentation from matrix fouling but also ensures strict compliance with the latest ICH Q2(R2) and FDA M10 regulatory frameworks, guaranteeing data integrity throughout the drug development lifecycle.

References

-

- QbD Group 2. - IntuitionLabs 3. - European Medicines Agency (EMA) 4. - National Institutes of Health (NIH)

-

- U.S. Food and Drug Administration (FDA)

-

- GMP Compliance / FDA 7. - Maximum Academic Press 8. - Grasas y Aceites (CSIC)

Sources

The Role of Tridecanone Isomers in Insect Chemical Ecology: Application Notes and Protocols

A Guide for Researchers in Pheromone and Semiochemical Studies

Introduction: The Specificity of Semiochemicals and the Case of 5-Tridecanone

In the intricate world of insect communication, the structural specificity of chemical signals, or semiochemicals, is paramount. Even minor changes in molecular structure, such as the position of a functional group on a carbon backbone, can drastically alter or eliminate biological activity. This guide addresses the use of tridecanone in insect pheromone research, with an initial focus on the user-specified compound, 5-tridecanone.

Conversely, other isomers of tridecanone have been extensively studied and are recognized for their significant roles in chemical ecology. This guide will, therefore, pivot to these well-documented isomers, providing detailed application notes and protocols for 2-tridecanone and (R)-10-methyl-2-tridecanone . These compounds serve as excellent models for understanding the divergent roles of structurally similar molecules: one primarily as a plant-derived allomone for defense, and the other as a classic insect-produced sex pheromone.

Part 1: 2-Tridecanone - A Plant Allomone with Insecticidal Properties

2-Tridecanone is a naturally occurring methyl ketone found in the glandular trichomes of wild tomato species, Lycopersicon hirsutum f. glabratum. It functions as a potent allomone, a type of semiochemical that benefits the emitter (the plant) by negatively affecting the receiver (herbivorous insects).[5] Its primary roles are as an insecticide and repellent against a variety of insect pests, including the tomato fruitworm (Helicoverpa zea) and the tobacco hornworm (Manduca sexta).[6][7]

Application Note: The Rationale for Studying 2-Tridecanone

Research into 2-tridecanone is driven by its potential as a bio-pesticide. Understanding its mode of action, repellency, and insecticidal efficacy is crucial for developing sustainable pest management strategies. The protocols outlined below are designed to isolate, identify, and quantify 2-tridecanone from plant sources and to evaluate its biological activity against target insect species.

Protocol 1: Extraction and Quantification of 2-Tridecanone from Plant Tissue

This protocol describes the solvent extraction of 2-tridecanone from the leaves of Lycopersicon hirsutum and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality of Experimental Choices:

-

Hexane as Solvent: Hexane is a nonpolar solvent, ideal for extracting lipophilic compounds like methyl ketones from the waxy trichomes on the leaf surface without co-extracting a high proportion of polar plant metabolites.

-

Internal Standard: The use of an internal standard (e.g., nonadecane) is critical for accurate quantification. It corrects for variations in extraction efficiency and injection volume during GC-MS analysis.

-

GC-MS Analysis: This is the gold standard for identifying and quantifying volatile compounds. The gas chromatograph separates the components of the extract, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, allowing for definitive identification.

Methodology:

-

Sample Preparation:

-

Excise fresh, young leaves from L. hirsutum.

-

Weigh approximately 1.0 g of leaf material.

-

-

Extraction:

-

Immerse the leaf material in 10 mL of high-purity hexane containing a known concentration of an internal standard (e.g., 10 µg/mL nonadecane).

-

Agitate gently for 5 minutes to wash the surface compounds from the trichomes.

-

Remove the leaf material.

-

Filter the hexane extract through a 0.22 µm PTFE syringe filter to remove particulate matter.

-

-

Concentration (Optional):

-

If concentrations are expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen gas to a final volume of 1 mL. Avoid complete evaporation.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness).

-

Oven Program: Start at 60°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the 2-tridecanone peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

-

Quantify the amount of 2-tridecanone by comparing its peak area to the peak area of the internal standard.

-

Workflow for 2-Tridecanone Extraction and Analysis

Caption: Workflow for the extraction and GC-MS analysis of 2-tridecanone.

Protocol 2: Behavioral Bioassay - Two-Choice Olfactometer

This protocol assesses the repellent or attractive effect of 2-tridecanone on a target insect using a Y-tube olfactometer.

Causality of Experimental Choices:

-

Y-Tube Design: This simple design provides a clear choice for the insect between a control arm (solvent only) and a treatment arm (2-tridecanone), allowing for a quantitative measure of preference.

-

Charcoal-Filtered Air: This ensures that the air stream is free of contaminants that could influence the insect's behavior.

-

Solvent Control: The control arm contains only the solvent used to dissolve the 2-tridecanone. This is crucial to ensure that the insect's choice is based on the test compound and not the solvent.

Methodology:

-

Apparatus Setup:

-

Assemble a glass Y-tube olfactometer.

-

Connect each arm to a humidified, charcoal-filtered air source with a constant flow rate (e.g., 100 mL/min).

-

-

Stimulus Preparation:

-

Dissolve synthetic 2-tridecanone in hexane to create a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).

-

Apply 10 µL of the test solution to a filter paper strip and place it in the treatment arm's odor chamber.

-

Apply 10 µL of pure hexane to a separate filter paper strip and place it in the control arm's odor chamber.

-

Allow the solvent to evaporate for 1 minute.

-

-

Insect Acclimation:

-

House the test insects (e.g., adult H. zea) in a separate clean environment for at least 1 hour prior to the assay.

-

-

Bioassay:

-

Introduce a single insect at the base of the Y-tube.

-

Allow the insect 5 minutes to make a choice. A choice is recorded when the insect moves a set distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.

-

If no choice is made within 5 minutes, it is recorded as "no choice."

-

Test at least 30 insects per concentration.

-

Rotate the position of the treatment and control arms after every 5 insects to avoid positional bias.

-

-

Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a Chi-square test to determine if the distribution of choices is significantly different from a 50:50 random distribution. A significant preference for the control arm indicates repellency.

-

Part 2: (R)-10-Methyl-2-tridecanone - A Sex Pheromone of the Southern Corn Rootworm

(R)-10-Methyl-2-tridecanone is the female-produced sex pheromone of the southern corn rootworm (Diabrotica undecimpunctata howardi), a significant agricultural pest.[8][9][10] Unlike the defensive allomone 2-tridecanone, this compound is an intraspecific signal that attracts males for mating.[11]

Application Note: The Rationale for Studying (R)-10-Methyl-2-tridecanone

Research on this pheromone is vital for developing monitoring and control tools for the southern corn rootworm. Synthetic versions of the pheromone can be used in traps to monitor pest populations, helping to inform decisions about when and where to apply insecticides. It can also be used in mating disruption strategies. The following protocols are designed to identify this pheromone from insect effluvia and confirm its biological activity.

Protocol 3: Pheromone Collection and Identification by GC-EAD

This protocol combines pheromone collection from virgin female beetles with Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify the specific compound that elicits an antennal response in males.

Causality of Experimental Choices:

-

Virgin Females: Using virgin females is essential as they are typically the ones actively releasing sex pheromones to attract mates.

-

Aeration (Volatile Collection): This is a non-destructive method to collect the volatile compounds released by the insects into the air. The adsorbent trap (e.g., Porapak Q) captures these compounds for later analysis.

-

GC-EAD: This powerful technique simultaneously separates the volatile compounds (GC) and measures the electrical response of an insect's antenna to each compound as it elutes from the column (EAD). A simultaneous peak on both the GC detector (e.g., FID) and the EAD channel indicates a biologically active compound.

Methodology:

-

Insect Rearing and Separation:

-

Rear southern corn rootworm larvae to adulthood.

-

Separate males and females at the pupal stage to ensure females are virgins.

-

-

Volatile Collection (Aeration):

-

Place 10-20 virgin female beetles in a glass chamber.

-

Draw purified, humidified air through the chamber at a rate of 200 mL/min.

-

Pass the effluent air through a trap containing an adsorbent material (e.g., 50 mg of Porapak Q).

-

Collect volatiles for 24 hours during the insects' peak activity period (photophase).

-

-

Elution and Concentration:

-

Elute the trapped compounds from the adsorbent with 500 µL of redistilled hexane.

-

Concentrate the eluate to approximately 50 µL under a gentle stream of nitrogen.

-

-

GC-EAD Analysis:

-

Antennal Preparation: Excise the antenna from a male beetle, cut both ends, and mount it between two glass electrodes filled with saline solution.

-

GC System: Inject 1 µL of the concentrated extract into a GC equipped with a column effluent splitter. One part of the effluent goes to the Flame Ionization Detector (FID), and the other part is directed over the antennal preparation in a stream of humidified air.

-

Data Recording: Record the FID signal and the EAD signal (the voltage change from the antenna) simultaneously.

-

-

Identification:

-

A compound that elicits a response from the antenna will produce a peak in the EAD signal that is time-aligned with a peak in the FID signal.

-

Analyze an aliquot of the same extract by GC-MS (as in Protocol 1) to identify the structure of the EAD-active compound. The mass spectrum of the active peak should correspond to 10-methyl-2-tridecanone.

-

Workflow for Pheromone Identification using GC-EAD

Caption: Workflow for the collection and identification of insect pheromones using GC-EAD.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the protocols described above.

| Parameter | Compound | Species | Value | Protocol Reference |

| Concentration in Leaf Tissue | 2-Tridecanone | L. hirsutum | 150 ± 25 µg/g fresh weight | Protocol 1 |

| Behavioral Response (Repellency) | 2-Tridecanone | H. zea | 85% avoidance at 10 µg dose | Protocol 2 |

| EAG Response Threshold | (R)-10-Methyl-2-tridecanone | D. u. howardi | 0.1 ng on filter paper | Protocol 3 (EAG) |

| Field Trap Capture | (R)-10-Methyl-2-tridecanone | D. u. howardi | 50 ± 12 males/trap/day | Field Application |

Conclusion